molecular formula C15H19N5O3S B12136561 ethyl N-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate

ethyl N-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate

Cat. No.: B12136561
M. Wt: 349.4 g/mol
InChI Key: FSHKVTZZMURFFA-UHFFFAOYSA-N
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Description

Ethyl N-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is a functionalized 1,2,4-triazole derivative of interest in medicinal chemistry and chemical biology research. Compounds based on the 4H-1,2,4-triazole scaffold are extensively investigated due to their diverse biological activities . The presence of the 4-amino group and the sulfanylacetyl-glycinate side chain on this particular structure makes it a versatile synthetic intermediate. Researchers can utilize the amino group for further functionalization via amide bond formation or other reactions, while the thioether linkage and ester group provide additional points for chemical modification or probing molecular interactions. This compound is representative of a class of heterocycles known for their potential as key scaffolds in the development of pharmacologically active molecules, including those with antimicrobial, antifungal, and anticancer properties . Its mechanism of action in any specific biological context would be highly dependent on the final molecular target, but its core structure suggests potential for hydrogen bonding and coordination with biomolecules through its multiple nitrogen and oxygen atoms. This chemical is intended for use by qualified researchers in laboratory settings to explore these and other novel applications in drug discovery and development.

Properties

Molecular Formula

C15H19N5O3S

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 2-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C15H19N5O3S/c1-3-23-13(22)8-17-12(21)9-24-15-19-18-14(20(15)16)11-6-4-5-10(2)7-11/h4-7H,3,8-9,16H2,1-2H3,(H,17,21)

InChI Key

FSHKVTZZMURFFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl N-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate involves multiple steps. One common method includes the reaction of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to yield the desired product .

Chemical Reactions Analysis

Ethyl N-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate undergoes various chemical reactions including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

a) 2-[[4-Amino-5-(2-Pyridinyl)-1,2,4-Triazol-3-yl]thio]-N-(3-Methylphenyl)acetamide
  • Structural Difference : Replaces the 3-methylphenyl group with a 2-pyridinyl moiety.
  • Activity : Exhibits 1.28-fold higher anti-inflammatory activity than diclofenac in formalin-induced edema models, attributed to enhanced cyclooxygenase-2 (COX-2) inhibition via hydrophobic interactions with Leu338 in the enzyme’s active site .
  • Key Insight : Pyridinyl groups may improve target binding compared to alkyl-substituted aryl groups.
b) 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl)-N-Acetamides
  • Structural Difference : Substitutes 3-methylphenyl with a furan-2-yl group.
  • Activity : Demonstrates anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. Methoxy or nitro substituents on the acetamide’s phenyl ring further enhance activity .
  • Key Insight : Heterocyclic substituents (e.g., furan) modulate activity profiles, favoring anti-exudative over anti-inflammatory effects.

Modifications to the Acetamide Side Chain

a) VUAA-1 (N-(4-Ethylphenyl)-2-[(4-Ethyl-5-Pyridin-3-yl-1,2,4-Triazol-3-yl)sulfanyl]acetamide)
  • Structural Difference : Uses a 4-ethylphenyl acetamide group instead of glycinate ester.
  • Activity : Functions as an Orco agonist, implicating the sulfanyl acetyl group in channel activation .
  • Key Insight : Bulky aryl acetamides may favor ligand-receptor interactions in neurological targets, unlike the glycinate’s metabolic versatility.
b) 2-[[4-Amino-5-(3-Methylphenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-(5-Chloro-2-Methylphenyl)acetamide
  • Structural Difference : Replaces glycinate with a 5-chloro-2-methylphenyl group.
  • Key Insight : Halogenated aryl groups may improve CNS penetration but reduce aqueous solubility.

Electronic and Steric Effects of Substituents

a) 2-{[4-Amino-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Nitrophenyl)acetamide
  • Structural Difference : Incorporates electron-donating (4-methoxy) and electron-withdrawing (4-nitro) groups.
  • Activity : Nitro groups may stabilize charge-transfer interactions, but glycinate esters in the target compound likely reduce steric hindrance for enzyme binding .
b) Ethyl Glycinate vs. Aryl Acetamides
  • Key Insight : The glycinate ester introduces a zwitterionic character at physiological pH, enhancing solubility (logP reduction) compared to purely aromatic analogs. This may favor renal excretion over hepatic metabolism .

Biological Activity

Ethyl N-({[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its antibacterial, antifungal, and cytotoxic properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H16N4O2S\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_2\text{S}

Key Characteristics

PropertyValue
Molecular Weight284.36 g/mol
SolubilitySoluble in DMSO and water
CAS NumberNot available

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. For example, studies on related compounds have shown that triazole Schiff bases possess notable activity against various Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often enhanced through metal coordination, as seen with vanadium(IV) complexes .

In vitro studies involving this compound are crucial for understanding its mechanism of action and effectiveness against specific bacterial strains.

Antifungal Activity

Similar to its antibacterial properties, the antifungal activity of triazole derivatives is well-documented. Compounds containing the triazole moiety have been tested against various fungal strains, including Candida albicans and Aspergillus flavus, showing moderate to significant antifungal effects . The incorporation of sulfanyl groups in the structure may enhance these activities.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. This compound has been subjected to brine shrimp lethality tests to assess its cytotoxic potential. Preliminary results indicate that certain triazole derivatives exhibit cytotoxic effects that could be leveraged for therapeutic applications .

Study 1: Antimicrobial Efficacy

A study conducted by Sumrra et al. (2013) evaluated a series of triazole Schiff bases for their antimicrobial properties. The results indicated that compounds with similar structural features to this compound showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus .

Study 2: Structure-Activity Relationship

Research focusing on the structure-activity relationship (SAR) of triazole derivatives highlighted that modifications at the 5-position significantly influence biological activity. This suggests that this compound could be optimized further for enhanced efficacy against microbial pathogens .

Study 3: In Vitro Cytotoxicity Testing

In vitro assays conducted on related triazole compounds demonstrated a correlation between structural modifications and increased cytotoxicity against cancer cell lines. These findings suggest that this compound may also possess potential as an anticancer agent .

Q & A

Q. Guidelines for Citation :

  • Prioritize peer-reviewed studies (e.g., Acta Crystallographica , medicinal chemistry journals ).

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